

A Guide to Understanding the Certificate of Analysis for Carfentrazone-ethyl-d5

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Compound of Interest

Compound Name: Carfentrazon-ethyl-d5

Cat. No.: B12058328

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth look at the CoA for Carfentrazone-ethyl-d5, a deuterated internal standard used in analytical testing. Understanding this document is essential for ensuring the accuracy and reliability of experimental results.

Interpreting the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that provides detailed information about a specific batch or lot of a product.^{[1][2][3]} It certifies that the material has undergone rigorous testing and meets a predefined set of specifications.^{[1][2]} For a reference standard like Carfentrazone-ethyl-d5, the CoA is the primary source of information regarding its chemical and physical properties.

A typical CoA is divided into several sections:

- **Product Identification:** This section contains basic information such as the product name, catalog number, CAS number, and lot number, which ensures traceability.^{[2][3][4]}
- **Chemical and Physical Properties:** This includes the molecular formula, molecular weight, and appearance of the compound.
- **Analytical Data:** This is the core of the CoA, presenting the results of various analytical tests performed on the specific lot of the material.^{[1][4]}

- Certification and Signatures: This section includes the date of analysis, the retest date or expiry date, and the signature of an authorized quality control representative.[\[2\]](#)[\[4\]](#)

Representative Certificate of Analysis:

Carfentrazone-ethyl-d5

Below is a summary of typical data found on a CoA for Carfentrazone-ethyl-d5, compiled from information provided by chemical suppliers.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Product Information

Parameter	Value
Product Name	Carfentrazone-ethyl-d5
CAS Number	2140327-60-0
Lot Number	BCCK2180
Molecular Formula	C ₁₅ H ₉ D ₅ Cl ₂ F ₃ N ₃ O ₃ [6]
Molecular Weight	417.22 g/mol [6]
Appearance	Neat
Storage Condition	2-8°C

Analytical Data

Test	Method	Specification	Result
Purity (Assay)	HPLC	≥98.0%	99.5%
Identity	¹ H NMR, Mass Spec	Conforms to structure	Conforms
Isotopic Purity	Mass Spec	≥98%	99.2%
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer	≤0.5%	0.1%

Detailed Experimental Protocols

The analytical results presented in the CoA are obtained through specific experimental methods. The following are detailed overviews of the typical protocols used for analyzing Carfentrazone-ethyl-d5.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a chemical compound by separating it from any potential impurities.

- **Principle:** The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the amount of each component as it elutes.
- **Instrumentation:** An HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector (typically UV-Vis), and a data acquisition system.
- **Methodology for Carfentrazone-ethyl:**
 - **Column:** A reverse-phase C18 column is commonly used.[\[8\]](#)[\[9\]](#)
 - **Mobile Phase:** A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is often employed.[\[8\]](#)[\[9\]](#)
 - **Detection:** UV detection at a specific wavelength (e.g., 248 nm) is used to monitor the elution of the compound.[\[10\]](#)
 - **Quantification:** The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight and structure of a compound.

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then measures the abundance of each ion.
- Instrumentation: A mass spectrometer consists of an ion source, a mass analyzer, and a detector. It is often coupled with a chromatographic system like GC or HPLC for sample introduction and initial separation.
- Methodology for Carfentrazone-ethyl-d5:
 - Ionization: Electrospray ionization (ESI) is a common technique for molecules like Carfentrazone-ethyl.
 - Analysis: The mass spectrum will show a peak corresponding to the molecular ion of Carfentrazone-ethyl-d5, confirming its molecular weight. The fragmentation pattern can also be compared to a reference to confirm the structure.
 - Isotopic Purity: For a deuterated standard, mass spectrometry is used to determine the degree of deuterium incorporation. The relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

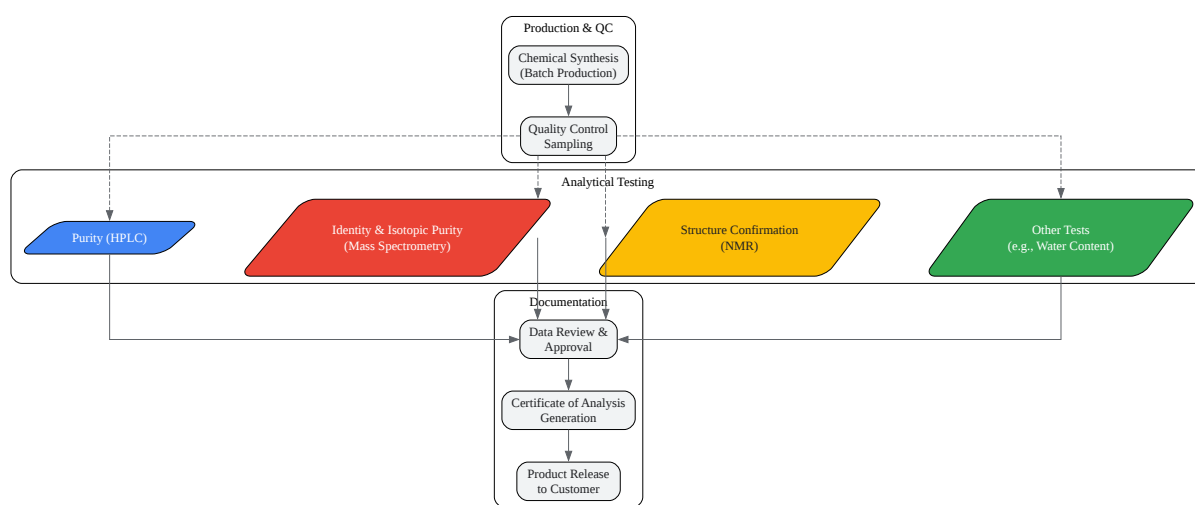
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

- Principle: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ^1H) absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing information about the molecular structure.
- Instrumentation: An NMR spectrometer consists of a powerful magnet, a probe for holding the sample, a radiofrequency transmitter and receiver, and a computer for data processing.
- Methodology for Carfentrazone-ethyl-d5:

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
- Analysis: A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Carfentrazone-ethyl. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the deuteration at these positions.

Visualizing the Workflow and Structure

To better understand the processes involved, the following diagrams illustrate the CoA workflow and the chemical structure of Carfentrazone-ethyl-d₅.



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Caption: Workflow for the analysis and certification of a chemical standard.

Caption: Chemical structure of Carfentrazone-ethyl-d5 with deuterated positions highlighted.

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